(3S)-1-Nonen-3-ol
CAS No.: 123878-29-5
Cat. No.: VC13836249
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123878-29-5 |
---|---|
Molecular Formula | C9H18O |
Molecular Weight | 142.24 g/mol |
IUPAC Name | (3S)-non-1-en-3-ol |
Standard InChI | InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1 |
Standard InChI Key | DWUPJMHAPOQKGJ-SECBINFHSA-N |
Isomeric SMILES | CCCCCC[C@@H](C=C)O |
SMILES | CCCCCCC(C=C)O |
Canonical SMILES | CCCCCCC(C=C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3S)-1-Nonen-3-ol () belongs to the family of unsaturated aliphatic alcohols. Its structure features a hydroxyl group at the third carbon and a double bond between the first and second carbons, resulting in the IUPAC name non-1-en-3-ol. The (3S) configuration denotes the spatial arrangement around the chiral center at position three, which critically influences its biological activity and sensory properties . The compound’s InChI key (InChI=1/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1) confirms its stereochemistry and connectivity .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 21964-44-3 | |
Molecular Formula | ||
Molar Mass | 142.24 g/mol | |
Stereochemical Notation | (3S) | |
InChI Key | InChI=1/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1 |
Physicochemical Properties
Thermal and Physical Constants
(3S)-1-Nonen-3-ol is a colorless liquid with a boiling point of 192–194°C and a melting point estimated at −7°C . Its density (0.83 g/cm³) and refractive index (1.438–1.444) align with those of medium-chain alkenols. The compound’s vapor pressure at 25°C is 0.124 mmHg, indicating moderate volatility .
Table 2: Thermodynamic and Physical Data
Property | Value | Source |
---|---|---|
Boiling Point | 192–194°C | |
Melting Point | −7°C (estimate) | |
Density (25°C) | 0.83 g/cm³ | |
Refractive Index | 1.438–1.444 | |
Vapor Pressure (25°C) | 0.124 mmHg | |
Flash Point | 84°C |
Synthesis and Stereochemical Control
Industrial and Laboratory Routes
While specific protocols for (3S)-1-Nonen-3-ol are scarce in the provided literature, analogous syntheses of stereoenriched alkenols offer insights. For example, the lactonization of isocitric acid derivatives using methyl tetrahydrofuran (MeTHF) as a solvent enables precise control over stereochemistry . Dean–Stark distillation facilitates azeotropic removal of water, driving reactions to completion . A potential route for (3S)-1-Nonen-3-ol could involve:
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Hydroxy-directed epoxidation of 1-nonene to introduce the hydroxyl group.
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Chiral resolution via enzymatic catalysis or asymmetric hydrogenation to achieve the (3S) configuration.
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
(3S)-1-Nonen-3-ol is isolated from Petasites japonicus, a perennial herb native to East Asia . In this plant, it contributes to the characteristic sweet, earthy aroma, likely acting as an attractant for pollinators or a deterrent against herbivores . Biosynthetically, it arises from the oxidation of fatty acid precursors, possibly via lipoxygenase-mediated pathways.
Applications in Flavor, Fragrance, and Pharmaceuticals
Sensory Profile
The compound’s organoleptic properties—described as green, fatty, and metallic—make it valuable in perfumery and food flavoring. It is used in trace amounts (<0.1%) to enhance the complexity of floral and citrus compositions .
Pharmaceutical Relevance
Though direct pharmaceutical applications are undocumented, structurally similar alkenols exhibit antimicrobial and anti-inflammatory activities. For instance, hexylvinylcarbinol derivatives show promise as intermediates in antiviral drug synthesis .
Analytical Characterization
Spectroscopic and Chromatographic Methods
Nuclear Magnetic Resonance (NMR):
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NMR (CDCl₃): Peaks at δ 1.29 (t, Hz, 3H), 4.24 (q, Hz, 2H), and 5.13 (d, Hz, 1H) correspond to ethyl, hydroxyl-adjacent, and olefinic protons, respectively .
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NMR: Signals at δ 174.46 (carbonyl) and 76.38 (chiral center) confirm the alcohol and double bond .
Gas Chromatography (GC):
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